![molecular formula C28H23N7O3S B605563 5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide](/img/structure/B605563.png)
5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide is a structurally complex molecule featuring:
- A tricyclic hydrocarbon core (6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl), imparting rigidity and hydrophobic character.
- A furan-2-carboxamide moiety linked via a methyl group to the pyrimidinone.
- A tetrazole substituent (2H-tetrazol-5-yl), known for its metabolic stability and role in hydrogen bonding .
This combination of motifs suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and polar interactions.
Preparation Methods
The synthesis of AR-C118925XX involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of chemical reactions involving the formation of a tetrazole ring and the incorporation of various functional groups .
Chemical Reactions Analysis
AR-C118925XX undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: AR-C118925XX can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
AR-C118925XX has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the P2Y2 receptor and its role in various biochemical pathways.
Biology: Employed in research to understand the role of P2Y2 receptors in cellular signaling and inflammation.
Medicine: Investigated for its potential therapeutic effects in conditions such as fibrosis, cancer, and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting the P2Y2 receptor
Mechanism of Action
AR-C118925XX exerts its effects by selectively antagonizing the P2Y2 receptor. This receptor is involved in various cellular processes, including inflammation and tumor growth. By inhibiting the P2Y2 receptor, AR-C118925XX reduces ATP-induced IL-6 production and phosphorylation of p38, leading to decreased inflammation and tumor growth .
Comparison with Similar Compounds
Structural Similarities and Differences
Key Structural Analogues:
Key Observations:
- Tetrazole vs. Carboxylic Acid: The tetrazole group in the target compound offers superior metabolic stability compared to carboxylic acid derivatives (e.g., losartan analogues) .
- Sulfanylidene vs. Oxo Groups: The 4-sulfanylidene substituent on the pyrimidinone may enhance metal coordination compared to oxo analogues (e.g., Compound 3d in ) .
- Tricyclic Core: Unlike linear fluorinated chains in compounds, the tricyclic system in the target compound likely reduces solubility but improves membrane permeability .
Physicochemical Properties
Table: Property Comparison
Notes:
- The tetrazole group increases polarity but is offset by the hydrophobic tricyclic core, leading to moderate solubility .
Methodological Considerations in Similarity Assessment
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C28H23N7O3S with a molecular weight of approximately 542.6 g/mol. The structure features multiple functional groups, including a tetrazole ring and a furan carboxamide moiety, which are significant in its biological activity.
Property | Value |
---|---|
Molecular Formula | C28H23N7O3S |
Molecular Weight | 542.6 g/mol |
XLogP3-AA | 4.4 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Research indicates that the compound may inhibit specific pathways involved in cancer cell proliferation. The presence of the pyrimidine and tetrazole moieties suggests potential interactions with nucleic acids or enzymes involved in DNA synthesis and repair.
- Antimicrobial Properties : Preliminary studies have shown that derivatives of similar structures exhibit antimicrobial effects against various pathogens, suggesting that this compound may also possess such properties.
- Enzyme Inhibition : The sulfonyl group in the structure may act as a pharmacophore for enzyme inhibition, particularly in metabolic pathways relevant to disease processes.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Effects
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating moderate antibacterial activity.
Research Findings
Recent literature has focused on the synthesis and modification of this compound to enhance its biological activity:
- Structural Modifications : Variants of the compound have been synthesized to improve solubility and bioavailability without compromising efficacy.
- Combination Therapies : Studies suggest that combining this compound with existing chemotherapeutic agents could enhance therapeutic outcomes in resistant cancer types.
Properties
IUPAC Name |
5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N7O3S/c1-15-3-8-20-17(11-15)5-6-18-12-16(2)4-9-21(18)24(20)22-14-35(28(37)30-26(22)39)13-19-7-10-23(38-19)25(36)29-27-31-33-34-32-27/h3-12,14,24H,13H2,1-2H3,(H,30,37,39)(H2,29,31,32,33,34,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKNPGQAFNALOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C3=C(C=C2)C=C(C=C3)C)C4=CN(C(=O)NC4=S)CC5=CC=C(O5)C(=O)NC6=NNN=N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.